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molecular formula C15H11Cl2N3 B8474696 6-Chloro-4-(2-chlorophenyl)-2-hydrazinylquinoline CAS No. 62293-35-0

6-Chloro-4-(2-chlorophenyl)-2-hydrazinylquinoline

Cat. No. B8474696
M. Wt: 304.2 g/mol
InChI Key: FQSAMGZBMVMJSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03993660

Procedure details

In the manner given in Preparation 4, 2,6-dichloro-4-(o-chlorophenyl)quinoline was heated with hydrazine hydrate to give 6-chloro-2-hydrazino-4-(o-chlorophenyl)quinoline.
Name
2,6-dichloro-4-(o-chlorophenyl)quinoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:11]=[C:10]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=2[Cl:18])[C:9]2[C:4](=[CH:5][CH:6]=[C:7]([Cl:19])[CH:8]=2)[N:3]=1.O.[NH2:21][NH2:22]>>[Cl:19][C:7]1[CH:8]=[C:9]2[C:4](=[CH:5][CH:6]=1)[N:3]=[C:2]([NH:21][NH2:22])[CH:11]=[C:10]2[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[Cl:18] |f:1.2|

Inputs

Step One
Name
2,6-dichloro-4-(o-chlorophenyl)quinoline
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC2=CC=C(C=C2C(=C1)C1=C(C=CC=C1)Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2C(=CC(=NC2=CC1)NN)C1=C(C=CC=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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